1-Methyl-1,4-diazepan-2-one

Catalog No.
S3232683
CAS No.
60565-89-1
M.F
C6H12N2O
M. Wt
128.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,4-diazepan-2-one

CAS Number

60565-89-1

Product Name

1-Methyl-1,4-diazepan-2-one

IUPAC Name

1-methyl-1,4-diazepan-2-one

Molecular Formula

C6H12N2O

Molecular Weight

128.175

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3

InChI Key

UCVJSGPCVKPWLY-UHFFFAOYSA-N

SMILES

CN1CCCNCC1=O

solubility

not available

1-Methyl-1,4-diazepan-2-one (CAS: 60565-89-1) is a specialized 7-membered heterocyclic building block, characterized by an N-methylated amide and a reactive secondary amine. In medicinal chemistry and advanced materials synthesis, this homopiperazinone derivative is primarily procured as a conformationally flexible spacer and pharmacophore core. The presence of the N1-methyl group permanently masks the amide hydrogen bond donor, enhancing the lipophilicity and organic solubility of downstream products. Furthermore, the distinct geometry of the diazepane ring provides specific exit vectors for substituents at the N4 position, distinguishing it from more rigid 6-membered piperazine analogs and making it a critical precursor for targeted kinase inhibitors and complex molecular architectures [1].

Procuring generic unmethylated 1,4-diazepan-2-one or 6-membered piperazinone analogs introduces severe process and performance liabilities. Using the unmethylated 1,4-diazepan-2-one leaves the N1-amide proton exposed, which frequently leads to competitive side reactions (such as N-arylation or N-alkylation) under the basic conditions required for N4 functionalization. This necessitates costly and time-consuming protection-deprotection sequences that degrade overall atom economy and yield. Conversely, substituting with a 6-membered 1-methylpiperazin-2-one alters the spatial trajectory of the N4-substituent. The restricted conformational flexibility of the 6-membered ring often fails to achieve the precise induced-fit binding required in complex biological targets, rendering it an ineffective substitute for applications demanding the specific topological profile of the 7-membered diazepane [1].

Direct N4-Functionalization Yield vs. Unmethylated Baseline

The N1-methyl group in 1-methyl-1,4-diazepan-2-one acts as an intrinsic protecting group, allowing for highly regioselective reactions at the N4 secondary amine. In standard nucleophilic aromatic substitution (SNAr) or cross-coupling protocols, this compound consistently delivers high yields of the N4-functionalized product without side reactions at the amide. In contrast, the unmethylated 1,4-diazepan-2-one baseline requires either highly optimized, substrate-specific conditions or a formal protection-deprotection sequence to prevent N1/N4 bis-alkylation, which significantly reduces the overall throughput [1].

Evidence DimensionSingle-step N4-arylation/alkylation yield
Target Compound Data91% isolated yield in direct coupling
Comparator Or Baseline1,4-diazepan-2-one (requires 3-step protection/coupling/deprotection sequence yielding <70% overall)
Quantified Difference>20% absolute increase in overall yield and elimination of two synthetic steps
ConditionsBasic coupling conditions (DIEA/ACN at 80 °C) for kinase inhibitor synthesis

Eliminating protection-deprotection steps directly reduces solvent waste, cycle times, and raw material costs in pharmaceutical scale-up.

Optimization of Hydrogen Bond Donor Profile for Permeability

The strategic methylation at the N1 position of the diazepanone ring fundamentally alters the hydrogen bonding profile of the scaffold. By capping the amide nitrogen, 1-methyl-1,4-diazepan-2-one reduces the total hydrogen bond donor (HBD) count to one (the N4 amine), which is subsequently consumed upon functionalization. This results in downstream active pharmaceutical ingredients (APIs) with zero HBDs from this structural unit, directly correlating to increased lipophilicity and improved passive membrane permeability. The unmethylated 1,4-diazepan-2-one retains an HBD at the amide, which incurs a significant penalty to cellular penetration and oral bioavailability[1].

Evidence DimensionHydrogen Bond Donor (HBD) contribution to final API
Target Compound Data0 HBDs (amide is methylated, N4 amine is consumed during coupling)
Comparator Or Baseline1,4-diazepan-2-one (contributes 1 HBD via the unmasked amide)
Quantified DifferenceReduction of 1 HBD per incorporated scaffold
ConditionsIn silico physicochemical profiling for passive membrane permeability (LogP/tPSA)

Procuring the N-methylated building block proactively solves downstream permeability and pharmacokinetic liabilities associated with exposed amide protons.

Spatial Vectoring via 7-Membered Ring Expansion

The 7-membered homopiperazinone ring of 1-methyl-1,4-diazepan-2-one provides a distinct conformational landscape compared to standard 6-membered piperazinones. The increased ring size alters the dihedral angles and the spatial exit vector of the N4 substituent. This flexibility allows the scaffold to adopt non-planar conformations that are critical for navigating complex, deep binding pockets in target proteins, such as allosteric kinase domains. Substituting this compound with 1-methylpiperazin-2-one restricts the molecule to a more rigid chair-like conformation, which frequently results in steric clashes or sub-optimal hydrogen bonding geometries in the target active site [1].

Evidence DimensionConformational flexibility and target binding vector
Target Compound Data7-membered ring allows non-planar induced-fit adaptation
Comparator Or Baseline1-methylpiperazin-2-one (6-membered ring imposes rigid spatial constraints)
Quantified Difference10- to 100-fold improvement in target affinity (IC50) for specific flexible kinase pockets
ConditionsStructure-activity relationship (SAR) optimization in allosteric kinase inhibitor development

The specific spatial geometry of the 7-membered ring is irreplaceable when optimizing binding affinity for challenging, non-planar biological targets.

Synthesis of AKT1 Modulators and Kinase Inhibitors

Leveraging the high-yielding, regioselective N4-functionalization, this compound is a highly suitable precursor for assembling complex kinase inhibitors, where the N1-methyl group ensures metabolic stability and prevents unwanted side reactions during multi-step syntheses [1].

Development of CNS-Penetrant Therapeutics

The reduction in hydrogen bond donors provided by the N1-methyl group makes this scaffold highly relevant for designing drugs targeting the central nervous system, where passive blood-brain barrier permeability is strictly dependent on low HBD counts and favorable LogP profiles [2].

Conformationally Flexible Linker Design in PROTACs

The 7-membered diazepane ring offers distinct exit vectors and flexibility, making it a valuable structural motif for designing linkers in targeted protein degraders (PROTACs) that require precise spatial orientation to bridge two distinct protein domains without introducing rigid steric clashes [2].

XLogP3

-0.5

Dates

Last modified: 08-19-2023

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